(S)-Ru(OAc)2(H8-BINAP)
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Overview
Description
Synthesis Analysis
The synthesis of related Ru-BINAP complexes involves various strategies, including reduction reactions and the direct combination of Ru precursors with BINAP ligands under specific conditions. For instance, a one-pot synthesis approach has been reported to yield Ru(acac)2(S-BINAP) complexes in near quantitative yield, revealing insights into efficient routes to create effective asymmetric hydrogenation catalyst precursors (Chan, A., Laneman, S., & Day, C., 1995).
Molecular Structure Analysis
The molecular structure of Ru-BINAP complexes, including variants like Ru(acac)2(S-BINAP), features a distorted octahedral geometry around the ruthenium center, coordinated by phosphorus atoms from the BINAP ligand and oxygen atoms from acetylacetonate (acac) ligands. This arrangement is crucial for the complex's catalytic activity and its ability to induce chirality in hydrogenation reactions (Chan, A., Laneman, S., & Day, C., 1995).
Chemical Reactions and Properties
Ru-BINAP complexes are renowned for their role in catalyzing asymmetric hydrogenation, enabling high enantioselectivity. For instance, Ru(OAc)2(BINAP) has been shown to facilitate the P-C bond splitting reaction, producing acetic anhydride and water, a process that elucidates the complex's reactivity and potential mechanism in catalytic cycles (Geldbach, T. J., Reijer, C., Wörle, M., & Pregosin, P., 2002).
Physical Properties Analysis
The physical properties of Ru-BINAP complexes, such as solubility, crystallization behavior, and stability, are influenced by their molecular structure and the nature of substituents on the BINAP ligand. These properties are critical in determining the complexes' applicability in catalysis and their handling in synthetic procedures.
Chemical Properties Analysis
The chemical properties of "(S)-Ru(OAc)2(H8-BINAP)" and related complexes, including their reactivity, catalytic performance, and enantioselectivity in asymmetric reactions, make them valuable tools in organic synthesis. They exhibit remarkable ability to catalyze hydrogenation of a wide range of substrates, achieving high levels of chiral induction and conversion efficiency, which is fundamental for the synthesis of optically active molecules (Uemura, T., Zhang, X., Matsumura, K., Sayo, N., Kumobayashi, H., Ohta, T., Nozaki, K., & Takaya, H., 1996).
Scientific Research Applications
Catalytic Applications
"(S)-Ru(OAc)2(H8-BINAP)" plays a significant role in catalytic reactions, particularly in cross-coupling reactions which are pivotal in organic synthesis. Birkholz et al. (2009) highlight the importance of wide bite angle bidentate diphosphine ligands, including BINAP, in enhancing the efficiency of palladium-catalyzed cross-coupling reactions. The unique structural features of these ligands facilitate reductive elimination, leading to more efficient catalysis (Birkholz, Freixa, & van Leeuwen, 2009).
Material Science and Photocatalysis
In the realm of material science, particularly photocatalysis, ruthenium complexes, including those with BINAP ligands, have been explored for their potential in water splitting and hydrogen production. Kudo and Miseki (2009) review various photocatalyst materials, indicating the promising nature of ruthenium-based catalysts in these applications. Although the review does not mention "(S)-Ru(OAc)2(H8-BINAP)" directly, it underscores the relevance of ruthenium complexes in photocatalytic water splitting, a critical reaction for sustainable hydrogen production (Kudo & Miseki, 2009).
Environmental Applications
Environmental applications, particularly related to energy conversion and storage, have also seen the use of ruthenium complexes. Tahir et al. (2017) provide a comprehensive review on electrocatalytic oxygen evolution reaction (OER) for energy conversion, where ruthenium-based catalysts are highlighted for their efficiency. This is pertinent to the broader application of "(S)-Ru(OAc)2(H8-BINAP)" in facilitating reactions critical for renewable energy technologies (Tahir et al., 2017).
Safety And Hazards
Future Directions
The use of chiral ruthenium complexes like “(S)-Ru(OAc)2(H8-BINAP)” in asymmetric synthesis is a topic of ongoing research. These complexes have the potential to improve the efficiency and selectivity of chemical reactions, making them valuable tools in the development of new pharmaceuticals and other fine chemicals .
properties
IUPAC Name |
acetic acid;[1-(2-diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane;ruthenium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H40P2.2C2H4O2.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;2*1-2(3)4;/h1-12,19-26,29-32H,13-18,27-28H2;2*1H3,(H,3,4); |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYPLACAJUYPKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8.[Ru] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H48O4P2Ru |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
851.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Ru(OAc)2(H8-BINAP) | |
CAS RN |
142962-95-6 |
Source
|
Record name | (S)-Ru(OAc)2(H8-BINAP) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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